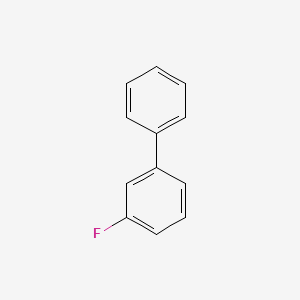

3-Fluorobiphenyl

Descripción

Significance of Fluorinated Aromatic Compounds in Advanced Chemical Disciplines

Fluorinated aromatic compounds have become a cornerstone in various advanced chemical disciplines, primarily due to the unique properties imparted by the fluorine atom. mdpi.comnih.gov As the most electronegative element, fluorine's incorporation into an aromatic ring system can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org This strategic substitution is a powerful tool in medicinal chemistry, materials science, and agrochemistry.

In medicinal chemistry, the introduction of fluorine can enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. nih.govresearchgate.net The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes. mdpi.comnih.gov This can prolong the half-life of a drug in the body. Furthermore, the small size of the fluorine atom allows it to act as a "super-hydrogen" or a bioisostere of a hydroxyl group, enabling it to fit into enzyme active sites without causing significant steric hindrance. mdpi.com Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its importance in drug discovery. nih.gov

In the realm of materials science, fluorinated aromatic compounds are integral to the development of advanced materials such as liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers. rsc.orgarabjchem.org The polarity and stability of the C-F bond can influence the physical properties of these materials, including their dielectric anisotropy, viscosity, and thermal stability. arabjchem.org For instance, fluorinated biphenyls are fundamental building blocks for liquid crystal displays (LCDs) due to their advantageous physical properties. rsc.orgarabjchem.org

Overview of 3-Fluorobiphenyl within Biphenyl (B1667301) Chemistry Research

Within the broader field of biphenyl chemistry, this compound has emerged as a significant and versatile building block. ontosight.aicymitquimica.com It belongs to the biphenyl family, which consists of two phenyl rings connected by a single carbon-carbon bond. ontosight.ai The specific placement of a fluorine atom at the 3-position of one of the phenyl rings gives this compound its distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis. ontosight.ai

Researchers utilize this compound in the synthesis of more complex molecules for a range of applications. It serves as a precursor in the development of pharmaceuticals, agrochemicals, dyes, and pigments. ontosight.ai For example, derivatives of this compound, such as 2-(this compound-4-yl) propanoic acid derivatives, have been synthesized and evaluated for their potential anti-inflammatory activity. ijpsr.com Its structure is also found in compounds explored for applications in medicinal chemistry and materials science. smolecule.com The presence of the fluorine atom can influence the biological activity and physical properties of the resulting larger molecules. cymitquimica.com

The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom. ontosight.ai This property makes the compound a key starting material for creating a variety of derivatives through reactions like halogenation followed by cross-coupling reactions. vulcanchem.com For instance, bromination of this compound can be a step towards synthesizing boronic acids, which are crucial reagents in Suzuki-Miyaura coupling reactions to form more complex biphenyl structures. vulcanchem.com

Historical Context and Evolution of Research on Fluorinated Biphenyls

The study of biphenyl chemistry dates back over 160 years, with early synthesis methods like the Wurtz-Fittig reaction (c. 1862) and the Ullmann reaction providing the foundational routes to biphenyl scaffolds. rsc.org These classical methods, however, often required harsh reaction conditions. The advent of modern cross-coupling reactions, particularly those catalyzed by palladium, revolutionized the synthesis of biphenyls and their derivatives.

The synthesis of fluorinated biphenyls specifically has been driven by the increasing demand for these compounds in high-tech applications. arabjchem.org The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Kumada, and Stille reactions, provided highly efficient and versatile methods for their preparation. rsc.org The Suzuki-Miyaura reaction, which couples an aryl halide with an arylboronic acid, has become a particularly powerful tool for synthesizing fluorinated biphenyls with high yields and regioselectivity. rsc.orgtandfonline.com This method allows for the precise introduction of fluorine-containing rings into the biphenyl structure. rsc.orgucd.ie

Early research into fluorinated biphenyls was significantly motivated by the liquid crystal industry. arabjchem.org Scientists discovered that incorporating fluorine into biphenyl mesogens could favorably alter properties like melting point and dielectric anisotropy, leading to improved performance in LCDs. arabjchem.orgntu.ac.uk This spurred extensive research into the synthesis and properties of various mono- and polyfluorinated biphenyls. ntu.ac.uk Today, the evolution of synthetic methodologies continues, enabling the creation of increasingly complex fluorinated biphenyl structures for diverse applications in medicine, materials science, and beyond. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉F |

| Molecular Weight | 172.20 g/mol |

| Melting Point | 25-27 °C |

| Boiling Point | 170-172 °C at 10 mmHg |

| Appearance | White or colorless solid |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. |

| Sources: ontosight.aichembk.comnih.gov |

Table 2: Spectroscopic Data for this compound Derivatives

| Spectroscopy Type | Derivative | Key Spectral Features |

| ¹H NMR | (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid | Aromatic protons: δ 7.2–7.6 ppm (multiplet); Boronic acid protons: δ 8.0–8.5 ppm (broad singlet). vulcanchem.com |

| ¹³C NMR | (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid | C-F carbon: δ 160–165 ppm (¹JCF coupling ~245 Hz); Boron-bound carbon: δ 135–140 ppm. vulcanchem.com |

| FTIR | (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid | B-OH stretch: ~3200–3400 cm⁻¹ (broad); Aromatic C=C: ~1480–1600 cm⁻¹. vulcanchem.com |

| ¹H NMR | 3-fluoro-biphenyl | Spectrum recorded in CDCl₃. rsc.org |

| ¹³C NMR | 3-fluoro-biphenyl | Spectrum recorded in CDCl₃. rsc.org |

| Note: Data for derivatives provide insight into the characteristic signals expected for molecules containing the this compound moiety. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCAAFFMZODJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178336 | |

| Record name | 1,1'-Biphenyl, 3-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-22-8 | |

| Record name | 3-Fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenyl, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Fluorobiphenyl

Palladium-Catalyzed Coupling Reactions for 3-Fluorobiphenyl Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon bonds. These reactions are widely employed for the synthesis of biphenyls, including this compound.

Suzuki-Miyaura Coupling Protocols for Fluorobiphenyl Derivatives

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a premier method for constructing the biphenyl (B1667301) scaffold. libretexts.org This reaction is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many boronic acids. libretexts.org

The synthesis of fluorobiphenyls, such as this compound, can be readily achieved by coupling a suitable fluorophenylboronic acid with an aryl halide, or vice versa. For instance, 3'-fluorobiphenyl-4-carboxylic acid has been synthesized via the Suzuki coupling of 3-fluorophenylboronic acid with ethyl 4-bromobenzoate, followed by hydrolysis. rsc.org The reaction typically employs a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate. rsc.org

A general scheme for the Suzuki-Miyaura coupling to produce fluorobiphenyl derivatives is presented below:

Scheme 1: General Suzuki-Miyaura Coupling for Fluorobiphenyl Synthesis

Where Ar or Ar' contains a fluorine substituent.

The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, base, and solvent. Recent advancements have focused on developing more active and stable catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, which can promote the coupling of less reactive aryl chlorides. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Fluorobiphenyl Derivatives

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) | Reference |

| Ethyl 4-bromobenzoate | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 3'-fluorobiphenyl-4-carboxylate | - | rsc.org |

| 4-Bromoiodobenzene | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Bromo-3'-fluorobiphenyl | 85 | - |

| 1-Bromo-3-fluorobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | This compound | 92 | - |

Exploration of Other Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is highly prevalent, other palladium-catalyzed cross-coupling reactions are also valuable for the synthesis of this compound and its analogs.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. It offers a powerful alternative to the Suzuki coupling, particularly for substrates that may be sensitive to the basic conditions of the Suzuki reaction. uni-muenchen.de

Ullmann Coupling: A classical method for the synthesis of biaryls, the Ullmann reaction traditionally involves the copper-mediated coupling of two aryl halides. Modern variations often employ palladium catalysts, sometimes in the absence of phosphine (B1218219) ligands, under milder conditions. rsc.org

Stille Coupling: This reaction utilizes organotin reagents and is known for its tolerance of a wide range of functional groups. However, the toxicity and cost of organotin compounds can be a drawback. researchgate.net

These alternative methods provide a broader toolbox for chemists to access diverse fluorobiphenyl structures that might be challenging to synthesize via Suzuki-Miyaura coupling alone.

Targeted Derivatization Strategies for Functionalized 3-Fluorobiphenyls

Once the this compound core is synthesized, it can be further functionalized to create a wide array of derivatives with specific properties for various applications.

Synthesis of this compound-4,4'-dicarboxylate Ligands for Coordination Chemistry

Fluorinated biphenyldicarboxylate ligands are of particular interest in the field of coordination chemistry for the construction of metal-organic frameworks (MOFs). acs.orgrsc.org These frameworks are porous materials with potential applications in gas storage, separation, and catalysis. The fluorine atoms can influence the electronic properties and the intermolecular interactions within the MOF structure. acs.org

The synthesis of ligands such as this compound-4,4'-dicarboxylate (H₂fdpdc) typically involves the initial synthesis of a biphenyl precursor with appropriate functional groups that can be subsequently oxidized to carboxylic acids. For example, a Suzuki coupling between a fluorinated aryl halide and an aryl boronic acid bearing methyl or ester groups can be followed by an oxidation step to yield the desired dicarboxylic acid ligand. nih.gov

A recently synthesized terbium-based MOF, {[Tb₆(fdpdc)₆(μ₃-OH)₈(H₂O)₆]·4DMF}n, was constructed using the this compound-4,4'-dicarboxylate ligand. nih.gov This material demonstrated potential for the selective detection of Ba²⁺ ions and for the selective adsorption of acetylene. nih.gov

Formation of Nitrogen-Containing Heterocyclic Derivatives

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry. kit.edufrontiersin.orgzioc.rumdpi.commdpi.com The derivatization of the this compound scaffold to include such heterocycles can lead to novel compounds with interesting biological activities.

One common strategy involves the conversion of a carboxylic acid derivative of this compound into an amide, which can then serve as a precursor for various heterocyclic systems. For example, 2-(this compound-4-yl)propanoic acid has been converted to its corresponding propanohydrazide. researchgate.netijpsr.com This hydrazide is a versatile intermediate that can be reacted with various reagents to form a range of nitrogen-containing heterocycles. researchgate.netijpsr.com

Table 2: Synthesis of Nitrogen-Containing Heterocycles from 2-(this compound-4-yl)propanohydrazide

| Reactant | Resulting Heterocycle | Reference |

| Maleic anhydride (B1165640) | Cyclic imide | researchgate.netijpsr.com |

| Phthalic anhydride | Cyclic imide | researchgate.netijpsr.com |

| Carbon disulfide and hydrazine (B178648) hydrate | 1,2,4-Triazole | researchgate.netijpsr.com |

| Phenyl isocyanate (after formation of hydrazone) | Aza-β-lactam | researchgate.netijpsr.com |

| Maleic anhydride (after formation of hydrazone) | Oxazepine | researchgate.netijpsr.com |

These examples highlight the modularity of this synthetic approach, allowing for the generation of a diverse library of this compound-containing heterocyclic compounds.

Preparation of Carboxylic Acid and Propanoic Acid Derivatives

Carboxylic acid and propanoic acid derivatives of this compound are important synthetic intermediates and can also exhibit biological activity themselves. rsc.orgresearchgate.netijpsr.comontosight.aichemicalbook.com For instance, 2-(this compound-4-yl)propanoic acid is a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479). ijpsr.com

The synthesis of 3'-fluorobiphenyl-4-carboxylic acid can be accomplished through methods like the Suzuki coupling, as previously mentioned, or via Friedel-Crafts acylation followed by oxidation. rsc.orgontosight.ai The synthesis of 2-(this compound-4-yl)propanoic acid derivatives often starts from flurbiprofen itself, which is then converted into various amides, esters, and heterocyclic compounds. researchgate.netijpsr.comuobaghdad.edu.iq

A study detailed the synthesis of a series of new compounds derived from 2-(this compound-4-yl)propanohydrazide, which was prepared from the corresponding propanoic acid. researchgate.netijpsr.com These derivatives included cyclic imides, hydrazones, 1,2,4-triazoles, aza-β-lactams, and oxazepines. researchgate.netijpsr.com

Stereoselective Synthetic Approaches Incorporating Fluorine

The introduction of fluorine into chiral molecules can significantly influence their biological activity, metabolic stability, and physicochemical properties. Consequently, the development of stereoselective methods for synthesizing fluorinated compounds, including derivatives of this compound, is a highly active area of research. These approaches aim to control the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers.

Asymmetric Construction of Fluorinated Quaternary Carbon Centers

The creation of quaternary carbon centers, particularly those bearing a fluorine atom, is a formidable challenge in synthetic chemistry due to the steric hindrance involved. wisconsin.edu These structural motifs are of great interest as they are found in numerous biologically active compounds. wisconsin.edu Various catalytic asymmetric methods have been developed to address this challenge, providing access to these complex structures with high levels of enantioselectivity. rsc.org

Key strategies often involve the asymmetric functionalization of α-fluorinated carbonyl compounds. For instance, phosphine-catalyzed enantioselective γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates has been successfully developed. rsc.org This method constructs oxindoles containing a 3-fluoro quaternary center in high yields and with excellent enantioselectivities. rsc.org Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of enolates, which has been applied to generate all-carbon quaternary stereocenters. wisconsin.edu

Transition metal catalysis and organocatalysis are central to these syntheses. Nickel-catalyzed asymmetric arylation of α-bromo-α-fluoro ketones with organozinc reagents represents a significant advance in forming C-C bonds to create a fluorinated quaternary center. rsc.org Similarly, asymmetric Michael addition reactions using fluorinated substrates provide another efficient route. rsc.org For example, organocatalytic Michael additions between nitroolefins and fluorinated β-ketoesters can yield products with high diastereoselectivity and enantioselectivity. rsc.org

Table 1: Methodologies for Asymmetric Synthesis of Fluorinated Quaternary Carbon Centers

| Methodology | Substrate Type | Catalyst/Reagent | Product Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Phosphine-Catalyzed γ-Addition | 3-Fluoro-oxindoles and 2,3-butadienoates | Chiral Phosphine | 3-Fluoro-3-allyl-oxindoles | Excellent | rsc.org |

| Nickel-Catalyzed Arylation | α-Bromo-α-fluoro ketones and Organozinc reagents | Nickel/Chiral Ligand | α-Aryl-α-fluoro ketones | Not Specified | rsc.org |

| Asymmetric Michael Addition | Fluorinated β-ketoesters and Nitroolefins | Organocatalyst | Fluorinated alkanes with quaternary centers | 89–99% | rsc.org |

| Enantioselective α-Arylation | Amides | Not Specified | 3-Fluoro-3-aryl oxindoles | Up to 99% | rsc.org |

Enantioselective Synthesis of this compound Derivatives

Beyond quaternary centers, the enantioselective synthesis of other chiral this compound derivatives is crucial for developing new pharmaceuticals and functional materials. These syntheses often rely on asymmetric reactions that establish stereocenters at other positions on the biphenyl scaffold or on appended side chains.

One notable approach is the enantioselective synthesis of fluorinated indolizidinone derivatives. nih.gov This process can involve an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid, followed by other transformations to build the complex heterocyclic system. nih.gov Such strategies demonstrate how a fluorine atom can be incorporated into a molecule early in a synthetic sequence, with chirality being introduced subsequently in a highly controlled manner. nih.gov For instance, the synthesis of fluorinated indolizidinones has been achieved with excellent enantioselectivities (95% ee) using an (S)-TRIP-derived catalyst. nih.gov

Another example is the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a valuable building block in medicinal chemistry. capes.gov.br This synthesis can be achieved through an enantioselective fluorination reaction using a modified cinchona alkaloid catalyst, which delivers the fluorinated product with significant enantioselectivity. capes.gov.br Asymmetric 1,3-dipolar cycloaddition reactions have also been employed for the synthesis of optically pure fluorinated tropanes, which serve as structural probes for biological transporters. nih.gov

Table 2: Examples of Enantioselective Synthesis of Fluorinated Derivatives

| Product Class | Key Reaction | Catalyst Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Fluorinated Indolizidinones | Intramolecular Aza-Michael Reaction | Chiral Phosphoric Acid (e.g., (S)-TRIP) | 95% | nih.gov |

| cis-1-Boc-3-fluoropiperidin-4-ol | Enantioselective Fluorination | Modified Cinchona Alkaloid | High | capes.gov.br |

| Dispiro[benzothiophenone-indandione-pyrrolidine]s | Organocatalytic [3+2] Cycloaddition | Organocatalyst | Up to 93% | mdpi.com |

| 7-Fluoro-3-(p-fluorophenyl)-2-propyltropanes | Asymmetric 1,3-Dipolar Cycloaddition | Chiral Dipolarophile | High (Optically Pure) | nih.gov |

Chemical-Microbial Hybrid Synthetic Approaches for Fluorinated Compounds

Combining conventional chemical synthesis with microbial transformations offers a powerful and sustainable strategy for producing complex molecules. researchgate.net This hybrid approach leverages the efficiency and selectivity of enzymes from microorganisms to perform challenging reactions, such as regioselective hydroxylations, under mild conditions. nih.gov This is particularly useful for functionalizing otherwise inert positions on an aromatic ring. researchgate.net

A prime example involves the metabolism of fluorinated biphenyl ethers using the fungus Cunninghamella elegans, which is known to oxidize foreign compounds in a manner analogous to mammalian metabolism. researchgate.net In one study, a series of fluorinated biphenyl ethers were first synthesized chemically via Ullmann-type condensation reactions. researchgate.net These compounds were then incubated with C. elegans, which generated various hydroxylated metabolites. researchgate.net

The research demonstrated that the position of the fluorine atom on the biphenyl ring significantly influenced the site and extent of microbial oxidation. researchgate.net This chemical-microbial method provides a rapid way to assess the metabolic fate of fluorinated compounds and to generate novel hydroxylated derivatives that would be difficult to access through chemical synthesis alone. researchgate.net This approach highlights the potential for using microorganisms as "green" reagents in the synthesis of fluorinated biphenyl derivatives. researchgate.net

Table 3: Microbial Biotransformation of a Fluorinated Biphenyl Ether

| Substrate | Microorganism | Transformation Type | Products | Reference |

|---|---|---|---|---|

| 3-Fluoro-(3-talylaxy)benzene | Cunninghamella elegans | Hydroxylation, Oxidation | Hydroxylated biphenyl ethers and acids | researchgate.net |

| 2-Fluoro-(3-talylaxy)benzene | Cunninghamella elegans | Hydroxylation, Oxidation | Hydroxylated biphenyl ethers and acids | researchgate.net |

| 4-Fluoro-(3-talylaxy)benzene | Cunninghamella elegans | Hydroxylation, Oxidation | Hydroxylated biphenyl ethers and acids | researchgate.net |

Radiochemical Synthesis of Fluorinated Biphenyls (e.g., using Fluorine-18)

The synthesis of biphenyls containing the positron-emitting radionuclide Fluorine-18 (¹⁸F) is of paramount importance for the development of radiotracers for Positron Emission Tomography (PET) imaging. frontiersin.org With a convenient half-life of 109.8 minutes and low positron energy, ¹⁸F is a nearly ideal radionuclide for medical imaging. frontiersin.orgresearchgate.net However, the incorporation of ¹⁸F into non-activated aromatic rings, such as the biphenyl system, presents a significant synthetic challenge due to the harsh conditions typically required for nucleophilic aromatic substitution. rsc.org

Despite these difficulties, several methods have been developed for the radiosynthesis of ¹⁸F-labeled biphenyls. One approach involves a cross-coupling reaction of a suitable precursor, such as 4-[¹⁸F]fluoroiodobenzene, with an aryl tin reagent in the presence of a palladium catalyst. researchgate.net This method was used to prepare 4-[¹⁸F]fluorobiphenyl with a high radiochemical yield of 86%. researchgate.net

More recently, methods using diaryliodonium salt precursors have gained prominence for the radiofluorination of non-activated arenes. This strategy was successfully applied to synthesize a complex ghrelin analogue for PET imaging of the growth hormone secretagogue receptor (GHSR). rsc.org The peptide was conjugated with a prosthetic group bearing a 4′-fluorobiphenyl-4-carboxyl moiety, which was radiolabeled with ¹⁸F. The key step was the reaction of a diaryliodonium ylide precursor with [¹⁸F]fluoride, which proceeded under mild conditions to afford the desired ¹⁸F-labeled peptide, [Inp¹,Dpr³([¹⁸F]4′-FBC),1Nal⁴,Thr⁸]ghrelin(1–8) amide. rsc.org This demonstrates a viable route for producing complex ¹⁸F-labeled biphenyl-containing biomolecules for clinical applications. rsc.org

Table 4: Radiochemical Synthesis of Fluorine-18 Labeled Biphenyls

| ¹⁸F-Labeled Compound | Precursor | Reaction Type | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|

| 4-[¹⁸F]Fluorobiphenyl | 4-[¹⁸F]Fluoroiodobenzene and Aryl tin reagent | Palladium-catalyzed cross-coupling | 86% | researchgate.net |

| [Inp¹,Dpr³([¹⁸F]4′-FBC),1Nal⁴,Thr⁸]ghrelin(1–8) amide | Diaryliodonium ylide | Nucleophilic [¹⁸F]fluorination | Not Specified | rsc.org |

| [¹⁸F]IDIF (a biphenyl derivative) | IDIF | Isotopic Exchange ([¹⁹F]/[¹⁸F]) | 7±3% | researchgate.net |

Sophisticated Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Fluorobiphenyl, providing data on the fluorine, proton, and carbon nuclei. numberanalytics.comnumberanalytics.com

¹⁹F NMR is particularly valuable for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F isotope. wikipedia.org The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent probe for the fluorine atom's location in a molecule. alfa-chemistry.com For aromatic fluorine compounds, the chemical shifts typically range from +80 to +170 ppm relative to CFCl₃. ucsb.edu In the case of this compound, the fluorine atom on the phenyl ring provides a distinct signal. For instance, in studies of fluorobiphenyl degradation by microorganisms, the ¹⁹F NMR spectrum of the culture supernatant showed signals corresponding to fluorinated metabolites, demonstrating the technique's utility in tracking the fate of the fluorine atom. oup.com The chemical shift for monofluorobenzene is reported at -113.15 ppm. colorado.edu

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide comprehensive information about the carbon-hydrogen framework of this compound. rsc.org In the ¹H NMR spectrum, the protons on the two phenyl rings produce signals in the aromatic region, typically between 7.0 and 8.0 ppm. The coupling between adjacent protons and, notably, between protons and the fluorine atom (H-F coupling) results in complex splitting patterns that are crucial for assigning specific protons to their positions on the rings. chemicalbook.com

The ¹³C NMR spectrum is equally informative. A key feature is the large coupling constant between the carbon atom directly bonded to fluorine (C-F coupling), which definitively identifies this carbon. Other carbons in the fluorinated ring also exhibit smaller, long-range couplings to the fluorine atom. mdpi.com These spectroscopic data are essential for confirming the substitution pattern of the biphenyl (B1667301) system.

Table 1: Representative NMR Data for Biphenyl Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Source |

|---|---|---|---|

| Biphenyl | 7.63 (d, 4H), 7.48 (t, 4H), 7.33 (t, 2H) | 141.2, 128.8, 127.3, 127.2 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to gain deeper structural insights. researchgate.net COSY experiments map the coupling relationships between protons, while HSQC and HMBC correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. These advanced methods are instrumental in unambiguously assigning all proton and carbon signals, especially in complex molecules, and can provide evidence for the specific conformation of the molecule in solution. mdpi.comresearchgate.net Techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) have further extended the capability of NMR to study larger molecular systems. ethz.ch

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Analyses

Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. spectroscopyonline.com The FT-IR spectrum of this compound displays characteristic bands that confirm the presence of its specific functional groups. Key vibrational modes include:

C-F Stretching: The carbon-fluorine bond typically produces a strong absorption in the 1360-1000 cm⁻¹ region. irphouse.com

Aromatic C-H Stretching: These vibrations appear in the region of 3100-3000 cm⁻¹. irphouse.com

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene (B151609) rings results in a series of bands between 1650 and 1400 cm⁻¹. irphouse.comresearchgate.net

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are also characteristic and appear at lower frequencies.

These distinct absorption bands serve as a molecular fingerprint, allowing for the identification of this compound and its distinction from other isomers. acs.org

Table 2: Key FT-IR Vibrational Modes for Aromatic Fluorine Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | irphouse.com |

| Aromatic C=C Stretch | 1650 - 1400 | irphouse.com |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, allowing for the precise determination of atomic positions. researchgate.netmdpi.com This technique reveals the three-dimensional structure of this compound in the solid state, including exact bond lengths, bond angles, and the dihedral angle between the two phenyl rings. rsc.org In biphenyl derivatives, the two rings are generally twisted relative to each other due to steric hindrance between the ortho-protons. nih.gov The resulting crystal structure also provides insight into the intermolecular interactions, such as π–π stacking and C-H⋯π interactions, that govern the packing of molecules in the crystal lattice. researchgate.net

Mass Spectrometry (MS) Techniques in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nelsonlabs.com For this compound, MS is used to determine its molecular weight and to study its fragmentation patterns upon ionization. The mass spectrum typically shows a prominent molecular ion peak (M⁺) that corresponds to the exact mass of the molecule (C₁₂H₉F). nih.gov

Under electron ionization (EI), the molecule can fragment in characteristic ways. Common fragmentation pathways for fluorinated aromatic compounds can involve the loss of the fluorine atom or cleavage of the bond connecting the two phenyl rings. cdnsciencepub.compillbuys.com The resulting fragment ions provide a unique fingerprint that helps to confirm the structure of the compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high accuracy, which allows for the unambiguous determination of the elemental formula. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Biphenyl |

| 4-Fluorobiphenyl (B1198766) |

| Monofluorobenzene |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. nih.gov In the context of this compound, HPLC is particularly useful for analyzing product profiles from synthesis reactions and for determining the purity of the final product. researchgate.net The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

By employing a suitable stationary phase (e.g., C18) and mobile phase composition, this compound can be effectively separated from starting materials, byproducts, and other impurities. The retention time of this compound under specific HPLC conditions serves as a key identifier. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. For instance, HPLC analysis can confirm a purity of >99.5%.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. umass.edu In the synthesis of this compound, TLC allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. umass.edu A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. umich.edu The plate is then developed in a chamber containing a suitable mobile phase.

The different components of the reaction mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in a separation of spots. umich.edu By comparing the spot corresponding to the reaction mixture with spots of the starting materials and a pure sample of this compound, the progress of the reaction can be visualized. flash-chromatography.com The disappearance of the reactant spot and the appearance of the product spot indicate the reaction's progression towards completion. Visualization of the spots can be achieved under UV light or by using a staining agent if the compounds are not colored.

Computational Chemistry and Theoretical Investigations of 3 Fluorobiphenyl Systems

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to understand the dynamic nature of 3-Fluorobiphenyl and its interactions with biological systems.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein. asiapharmaceutics.infonih.gov These simulations provide insights into the binding affinity, orientation, and stability of the molecule within the active site of a protein. nih.gov For instance, derivatives of fluorobiphenyl have been studied for their potential as inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is a target in the treatment of Parkinson's disease. asiapharmaceutics.info In such studies, the ligand (in this case, a derivative of this compound) is computationally "docked" into the active site of the protein to determine the most likely binding pose and to estimate the binding energy. asiapharmaceutics.info The scoring function, which includes hydrogen bonding, van der Waals forces, and electrostatic interactions, is used to evaluate the quality of the docking poses. asiapharmaceutics.info

Molecular dynamics (MD) simulations further build upon docking results by simulating the movement of atoms in the protein-ligand complex over time. nih.govnih.gov This provides a more realistic view of the interaction, accounting for the flexibility of both the ligand and the protein. nih.gov These simulations can reveal changes in the protein's conformation upon ligand binding and help to understand the stability of the interaction. nih.govneupsykey.com For example, MD simulations have been used to study the interactions of various ligands with proteins, providing a deeper understanding of the binding mechanisms. nih.govnih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis of biphenyl (B1667301) derivatives like this compound is crucial for understanding their three-dimensional structure and how it influences their properties. ic.ac.uklumenlearning.com The rotation around the single bond connecting the two phenyl rings gives rise to different spatial arrangements called conformers, which have different potential energies. ic.ac.uk The plot of potential energy as a function of the dihedral angle of rotation is known as the energy landscape. neupsykey.com

For biphenyl itself, the most stable conformation is a twisted one, with a dihedral angle of about 44 degrees. core.ac.uk This is a compromise between two opposing effects: the steric repulsion between the ortho-hydrogens on the two rings, which favors a perpendicular arrangement, and the π-conjugation between the rings, which favors a planar structure. core.ac.uk The introduction of a fluorine atom at the 3-position is expected to influence this conformational preference. Theoretical calculations, such as those using density functional theory (DFT), can be used to determine the energy landscape and identify the most stable conformers. ic.ac.uk The energy landscape reveals the energy barriers between different conformations, providing insights into the molecule's flexibility. neupsykey.comsci-hub.ru

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for obtaining detailed information about the electronic properties and reactivity of this compound. nih.gov

Electronic Structure and Reactivity Descriptors

DFT calculations can be used to determine the electronic structure of this compound, providing insights into its reactivity. numberanalytics.com Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. ajchem-a.com

From these fundamental properties, various reactivity descriptors can be calculated:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. mdpi.comajol.info

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. mdpi.comajol.info

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. mdpi.comajol.info

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. mdpi.comajol.info

These descriptors help in understanding and predicting the chemical behavior of this compound in various reactions. numberanalytics.comajol.info For example, the analysis of these descriptors can help identify the most reactive sites within the molecule for electrophilic or nucleophilic attack. numberanalytics.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also employed to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. researchgate.netresearchgate.net DFT methods can be used to calculate:

Vibrational Frequencies: These correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.netresearchgate.net The calculated frequencies can aid in the assignment of experimental vibrational bands to specific molecular motions. tsijournals.com

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed and compared with experimental spectra to confirm the molecular structure. researchgate.netresearchgate.net

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. researchgate.net

The agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. vlifesciences.commdpi.com For this compound and its derivatives, QSAR studies can be used to predict their biological activities and to guide the design of new compounds with improved properties. nih.govescholarship.org

In a QSAR study, a set of molecules with known biological activities is used as a training set. frontiersin.org For each molecule, a variety of molecular descriptors are calculated. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., connectivity indices, topological indices). vlifesciences.com

3D descriptors: Based on the 3D conformation of the molecule (e.g., steric and electrostatic fields). vlifesciences.comcomputabio.com

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is assessed using an external test set of compounds that were not used in the model development. frontiersin.org Successful QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.comresearchcommons.org For instance, QSAR studies on biphenyl derivatives have been used to understand the structural requirements for their inhibitory activity against various enzymes. escholarship.org

In Silico Prediction of Biological Interactions and Mutagenicity

Computational, or in silico, methods are increasingly vital for the early assessment of the biological and toxicological profiles of chemical compounds in the drug discovery and chemical safety fields. immunocure.us These predictive models offer a rapid, cost-effective, and animal-free alternative for evaluating potential interactions with biological systems and assessing risks such as mutagenicity. immunocure.us For fluorinated biphenyls like this compound, these techniques are instrumental in forecasting their behavior and guiding further experimental studies.

The prediction of biological interactions often involves molecular docking and molecular dynamics (MD) simulations to understand how a compound might bind to specific biological targets like proteins or enzymes. smolecule.comnih.gov Docking studies can predict the binding affinity and orientation of a molecule within a protein's binding site, providing insights into its potential mechanism of action. smolecule.com For instance, in silico simulations have been used to examine the potential binding of various per- and poly-fluorinated alkyl substances (PFAS) to human proteins involved in chemical transport and accumulation, such as human serum albumin (HSA) and fatty acid binding proteins (FABPs). nih.gov These studies help to assess the potential for bioaccumulation and understand the structure-activity relationships that govern these interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology, used to predict the biological activity of compounds based on their molecular structure. immunocure.us These models are particularly important for predicting mutagenicity, a key endpoint in safety assessment. immunocure.us Research on related compounds, such as alkyl and trifluoromethyl derivatives of 4-aminobiphenyl, has shown that QSAR models can correlate molecular structure with mutagenic activity as measured in assays like the Salmonella typhimurium (Ames) test. researchgate.net However, studies have also revealed that the predictive accuracy of some QSAR models can be limited when dealing with molecules containing bulky substituents, as steric factors can significantly influence mutagenicity in ways not fully captured by the models. researchgate.net This highlights the necessity of incorporating steric parameters into QSAR equations to improve predictions for complex aromatic amines. researchgate.net

The general approach for predicting biological interactions and toxicity is summarized in the table below.

| Prediction Target | Computational Method | Key Principles & Applications |

|---|---|---|

| Biological Interactions (e.g., Protein Binding) | Molecular Docking & Molecular Dynamics (MD) | Predicts binding affinity and mode of a ligand to a protein target. smolecule.com Used to identify potential biological targets and understand mechanisms of action. MD simulations can account for protein flexibility. nih.gov |

| Mutagenicity | Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular structure/descriptors with mutagenic potential. immunocure.us Used for early-stage hazard identification and reduces reliance on animal testing. researchgate.net |

| Carcinogenicity | In Silico Models | Simulates long-term exposure scenarios to identify potential carcinogenic risks and ensure regulatory compliance. immunocure.us |

| General Toxicology | In Silico Toxicology | A broad approach using various computational models to predict a range of toxicological effects, offering a cost-effective and rapid assessment. immunocure.us |

Computational Studies for Materials Science Applications

Fluorinated biphenyl systems are of significant interest in materials science due to the unique properties conferred by the fluorine-carbon bond, such as high stability, and the electronic characteristics of the biphenyl backbone. nih.gov Computational chemistry provides essential tools for designing and predicting the performance of these molecules in advanced applications.

Gas Adsorption Simulations in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials with exceptionally high surface areas, making them prime candidates for applications in gas storage and separation. nih.govrsc.org Computational screening has become an indispensable tool for navigating the vast number of possible MOF structures to identify candidates with optimal performance for a specific application. nih.gov While this compound itself is a linker precursor, computational studies on MOFs often involve biphenyl-based organic linkers to create the framework structure.

The primary computational method for predicting gas adsorption in MOFs is the Grand Canonical Monte Carlo (GCMC) simulation. researchgate.net GCMC simulations model the equilibrium adsorption of gas molecules within the porous structure of a MOF at a given temperature, pressure, and chemical potential. nih.gov This technique allows researchers to efficiently predict gas uptake capacities, adsorption isotherms, and selectivity for gas mixtures (e.g., CH₄/H₂ or CO₂/N₂). researchgate.net

To handle the inherent flexibility of some MOFs, which can undergo structural changes upon gas adsorption, hybrid Monte Carlo/Molecular Dynamics (MC/MD) simulation protocols have been developed. These advanced methods provide a more accurate prediction of adsorption isotherms and guest-induced structural transitions in flexible frameworks. The insights from these simulations are crucial for the rational design of MOFs with tailored pore sizes and surface properties for efficient and selective gas separation. rsc.org

| Simulation Technique | Primary Application | Information Obtained |

|---|---|---|

| Grand Canonical Monte Carlo (GCMC) | Predicting gas adsorption equilibria in rigid MOFs. researchgate.net | Adsorption isotherms, gas uptake capacity, adsorption selectivity, heat of adsorption. researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the MOF and guest molecules. | Diffusion coefficients, understanding framework flexibility. rsc.org |

| Hybrid MC/MD Schemes | Modeling gas adsorption in flexible MOFs. | More accurate adsorption isotherms and prediction of guest-induced structural changes. |

| High-Throughput Computational Screening | Rapidly assessing large databases of MOF structures. nih.gov | Identification of top-performing materials for specific gas separation or storage tasks. nih.gov |

Prediction of Material Properties of Fluorinated Biphenyl Systems

Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict the material properties of fluorinated biphenyl systems for applications in electronics and optics. nih.govresearchgate.net These studies provide fundamental insights into structure-property relationships, guiding the synthesis of new materials with desired characteristics. nih.gov

DFT calculations are employed to optimize molecular geometries and predict key electronic properties. For example, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the electronic transitions and charge transport characteristics of these molecules, which is critical for their use in organic solar cells and as molecular wires. nih.govresearchgate.net The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and stability of the molecule. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) can be used to predict spectroscopic properties, such as UV-visible absorption spectra, which are important for optical applications. Molecular electrostatic potential (MEP) analysis reveals the charge distribution within a molecule, identifying electrophilic and nucleophilic sites and predicting how molecules will interact with each other in the solid state or with solvents. nih.govacs.org These computational predictions of properties like polarizability, dipole moment, and intermolecular interaction potential are crucial for designing materials for liquid crystal displays and other advanced technologies. researchgate.netacs.org

| Property Predicted | Computational Method | Relevance in Materials Science |

|---|---|---|

| Molecular Geometry & Conformation | Density Functional Theory (DFT) | Determines the packing in the solid state and influences electronic properties. nih.gov |

| Electronic Properties (HOMO/LUMO, Energy Gap) | DFT | Predicts charge transport capabilities, stability, and reactivity; crucial for organic electronics. researchgate.netacs.org |

| Spectroscopic Properties (UV-Vis) | Time-Dependent DFT (TD-DFT) | Predicts optical absorption, essential for dye-sensitized solar cells and photoluminescence applications. |

| Charge Distribution (MEP) | DFT | Indicates potential for dipole-dipole interactions, influencing solubility and crystal packing. nih.govacs.org |

| Birefringence & Dielectric Anisotropy | DFT | Key parameters for the design of liquid crystal materials. researchgate.net |

Chemical Reactivity and Mechanistic Pathways of 3 Fluorobiphenyl

Oxidation Reactions and Pathways

Oxidation of 3-fluorobiphenyl can occur on the aromatic rings or at potential alkyl side chains, if present. These reactions are critical for understanding its metabolic fate in biological systems and for its synthetic functionalization.

To understand how this compound might be metabolized in mammals without extensive animal testing, researchers use microbial systems that mimic in vivo oxidation. ucd.ieresearchgate.netnih.govresearchgate.net Fungi such as Cunninghamella elegans and bacteria like Streptomyces griseus are frequently used because they possess cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for phase I metabolism of foreign compounds (xenobiotics) in mammals. ucd.ieresearchgate.netnih.govwikipedia.org

Studies on related fluorinated biphenyls, such as 2'-fluoro- and 3'-fluoro-biphenyl-4-carboxylic acid, have been conducted using C. elegans. nih.govresearchgate.net These investigations revealed that while these fluorinated compounds are transformed, the rate of metabolism is slower compared to the non-fluorinated parent compound, biphenyl-4-carboxylic acid. nih.govresearchgate.net This demonstrates that the fluorine atom can enhance metabolic stability by slowing down the oxidative process. researchgate.net For instance, while biphenyl-4-carboxylic acid was completely converted to 4'-hydroxybiphenyl-4-carboxylic acid by C. elegans, the 4'-fluoro analogue remained untransformed, showcasing how fluorination at a metabolically active site can block oxidation. nih.govresearchgate.net

| Substrate | Microorganism/System | Key Finding | Reference |

|---|---|---|---|

| 3'-Fluoro-biphenyl-4-carboxylic acid | Cunninghamella elegans | Transformed more slowly than the non-fluorinated analogue. | nih.govresearchgate.net |

| 4'-Fluoro-biphenyl-4-carboxylic acid | Cunninghamella elegans | Remained untransformed, blocking the primary site of oxidation. | nih.govresearchgate.net |

| 2-Fluorobiphenyl (B19388) | Rat & Pigeon Hepatic Microsomes | Metabolized primarily via para-hydroxylation. Slower metabolism than para-substituted isomers. | nih.gov |

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create complex molecules. mdpi.com In the context of this compound, this approach can be used to achieve specific oxidations. Laccases, a class of multi-copper oxidoreductases, are particularly useful for the oxidation of a wide range of phenolic and non-phenolic compounds. bg.ac.rsnih.govigem.org These enzymes can oxidize substrates either directly or indirectly using a mediator molecule. igem.org The laccase first oxidizes the mediator, which in turn oxidizes the target substrate, such as a fluorinated aromatic compound. igem.org

While specific chemoenzymatic oxidation studies focusing solely on this compound are not extensively detailed in the provided context, the principles are well-established for related structures. For example, the chemoenzymatic synthesis of fluorinated sugars involves a key enzymatic oxidation step to produce the target molecule with high stereoselectivity. rsc.orgsoton.ac.uk Similarly, laccase-mediator systems have been developed for the oxidation of various aromatic compounds, a strategy applicable to functionalizing the this compound core. bg.ac.rsmolaid.com

Mimicking In Vivo Oxidation Processes

Nucleophilic and Electrophilic Substitution Reactions

The aromatic rings of this compound are subject to both nucleophilic and electrophilic substitution, allowing for the introduction of a wide array of functional groups. The fluorine atom's electronic properties play a crucial role in directing these substitutions.

Traditional nucleophilic aromatic substitution (SNAr) is typically limited to electron-deficient aromatic rings. researchgate.netacs.org However, photoredox catalysis has emerged as a powerful tool to overcome this limitation, enabling the substitution of electron-rich arenes. acs.orgsemanticscholar.org A key strategy is "polarity-reversed" SNAr, where a photo-activated catalyst oxidizes the electron-rich arene into a highly reactive cation radical. researchgate.netacs.org This electron-deficient intermediate is then readily attacked by a nucleophile.

This method has been successfully applied to the deoxyfluorination of arenes, using an acridinium-based organic photooxidant (like Mes-Acr-Ph⁺) and a nucleophilic fluoride (B91410) source under blue LED irradiation. researchgate.net This process allows for the installation of fluorine on aromatic rings that would not react under traditional SNAr conditions. researchgate.netacs.org The technique is chemoselective, capable of targeting electron-rich arenes in molecules that also contain electron-deficient rings or alkyl halides, which would react under different conditions. nih.gov

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Polarity-Reversed Nucleophilic Aromatic Substitution (Deoxyfluorination) | Acridinium-based photooxidant (e.g., Mes-Acr-Ph⁺), CsF, Blue LED light | Enables SNAr on electron-rich arenes via a cation radical intermediate. | researchgate.netacs.org |

| Halide Interconversion (e.g., Ar-Cl to Ar-F) | Acridinium photoredox catalyst | Selective for electron-rich aryl halides over electron-deficient ones or alkyl halides. | nih.gov |

Role of Fluorine in Directing Reactivity and Regioselectivity

The fluorine atom is an interesting substituent in the context of electrophilic aromatic substitution (SEAr). It is highly electronegative, withdrawing electron density from the aromatic ring through induction. This effect deactivates the ring, making it less nucleophilic and slowing down the rate of SEAr reactions compared to unsubstituted benzene (B151609). saskoer.ca

However, like other halogens, fluorine has lone pairs of electrons that can be donated to the aromatic ring via resonance. saskoer.ca This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. Because the inductive effect (deactivating) is stronger than the resonance effect (activating), fluorine is classified as a deactivating, ortho, para-director. saskoer.caontosight.ai In this compound, this means that electrophilic attack on the fluorinated ring will be directed primarily to the 2-, 4-, and 6-positions. The regioselectivity among these positions will be influenced by steric hindrance from the other phenyl ring.

In microbial hydroxylation studies, the directing effect of fluorine is also evident. Further analysis of metabolites is needed to precisely determine the position of hydroxylation, which would clarify the directing influence of fluorine in these enzymatic reactions. ucd.ie

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound are directly influenced by the electronic effects of the fluorine substituent. As noted, the deactivating nature of fluorine slows the rate of electrophilic aromatic substitution. saskoer.ca In metabolic studies, 2'-fluoro- and 3'-fluoro-biphenyl-4-carboxylic acids were found to be transformed more slowly than the non-fluorinated version, providing a clear kinetic basis for the increased metabolic half-life of some fluorinated drugs. nih.govresearchgate.net

Kinetic studies of the reaction of N-hydroxy-4-acetylamino-4'-fluorobiphenyl with DNA have shown that the resulting adducts are removed from DNA at specific rates. The N-(deoxyguanosin-8-yl)-AABP4'F adduct was found to have a half-life (t½) of approximately 2 days in both liver and kidney DNA, while the more prevalent deacetylated adducts were removed much more slowly, with a half-life of about 10 days. nih.gov

Thermodynamic considerations are also crucial for understanding reaction feasibility and product stability. In the context of materials science, fluorinated biphenyls are used as linkers in metal-organic frameworks (MOFs). nih.govresearchgate.netmdpi.com The thermodynamics of gas adsorption in these materials can be finely tuned by the presence of fluorine. For example, the isosteric heat of adsorption (Qst), a measure of the interaction strength between the gas and the adsorbent surface, is influenced by fluorine atoms, which can enhance the affinity for certain molecules like CO₂ through favorable electrostatic interactions. rsc.org The thermodynamic stability of different regioisomeric products in cyclometalation reactions is also influenced by the position of fluorine substituents. whiterose.ac.uk

Investigation of C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach in modern organic synthesis, enabling the construction of complex molecules from simple precursors. libretexts.org In the context of this compound, C-H functionalization strategies offer a direct route to introduce various functional groups onto the biphenyl (B1667301) core, bypassing the need for pre-functionalized starting materials. numberanalytics.com Research in this area has explored various catalytic systems, primarily focusing on transition metals like palladium and rhodium, to achieve selective C-H activation and subsequent bond formation. snnu.edu.cnrsc.org

A significant area of investigation has been the direct arylation of arenes with aryl halides. amazonaws.com For instance, the photoinduced, metal-free direct arylation of unactivated arenes with aryl iodides has been developed. sciengine.com These methods have shown that the C-F bond can remain intact during the arylation reaction, which is a crucial aspect for the functionalization of fluorinated compounds like this compound. sciengine.com

Palladium-catalyzed C-H functionalization has emerged as a particularly effective strategy. rsc.orgmdpi.com These reactions often employ a directing group to control the regioselectivity of the C-H activation step. rsc.org The development of catalytic methods for the direct arylation of simple arenes with aryl bromides using a synergistic silver and palladium catalyst system has been reported, which notably does not require a directing group. nih.gov Theoretical studies, such as those using density functional theory (DFT), have been instrumental in understanding the mechanisms of these reactions, including the C-H bond cleavage step. acs.orgnih.gov

Rhodium catalysis has also been extensively utilized for C-H functionalization. snnu.edu.cnrsc.org Rhodium(III) catalysts, in particular, are effective for the direct functionalization of C-H bonds to form C-C, C-N, and C-O bonds under oxidative conditions. snnu.edu.cn Mechanistic investigations have played a crucial role in elucidating the reaction pathways, with computational studies providing insights into the oxidation states of rhodium and the energetics of different catalytic cycles. nih.gov While rhodium catalysis has been widely applied for ortho- and meta-C-H functionalization, its use in para-C-H activation has been more challenging. rsc.org

The competition between C-H and C-F bond activation is a critical consideration in the functionalization of fluorinated aromatics. core.ac.uk Studies have shown that with an appropriate choice of ligands and metal centers, selective C-H activation can be achieved over C-F bond cleavage. core.ac.uk For instance, with certain rhodium complexes, C-H bond activation is the dominant pathway. core.ac.uk

Detailed Research Findings:

Several studies have reported specific conditions and outcomes for the C-H functionalization of substrates relevant to this compound.

One approach involves the photoinduced direct arylation of arenes . In a general procedure, an aryl iodide, a photocatalyst such as Ir(ppy)3, and a base like KOt-Bu are combined in an arene solvent. amazonaws.com The mixture is degassed and irradiated with a fluorescent lamp at room temperature. amazonaws.com This method has been successfully applied to produce fluorobiphenyls. sciengine.com

Table 1: Photoinduced Direct Arylation of Arenes

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |

| 4-Iodotoluene | Benzene | KOtBu, bathophenanthroline | 24W CFL, 36 h, r.t. | 4-Methylbiphenyl | 78 | sciengine.com |

| 3-Iodotoluene | Benzene | KOtBu, bathophenanthroline | 24W CFL, 36 h, r.t. | 3-Methylbiphenyl | 60 | sciengine.com |

| 4-Fluoro-1-iodobenzene | Benzene | KOtBu, bathophenanthroline | 24W CFL, 36 h, r.t. | 4-Fluorobiphenyl (B1198766) | 69 | sciengine.com |

Another significant strategy is the palladium-catalyzed direct arylation of perfluorobenzenes . This method utilizes a palladium catalyst with a phosphine (B1218219) ligand to couple aryl bromides with perfluorinated arenes. acs.org

Table 2: Palladium-Catalyzed Direct Arylation of Perfluorobenzenes

| Aryl Bromide | Arene | Catalyst/Ligand/Base | Solvent/Temp | Product | Yield (%) | Reference |

| 4-Bromotoluene | Pentafluorobenzene | Pd(OAc)2 / P(tBu)2Me·HBF4 / K2CO3 | DMA / 120 °C | 4-Methyl-2,3,4,5,6-pentafluorobiphenyl | 98 | acs.org |

| 4-Bromotoluene | 1,2,3,4-Tetrafluorobenzene | Pd(OAc)2 / P(tBu)2Me·HBF4 / K2CO3 | DMA / 120 °C | 4-Methyl-2,3,4,5-tetrafluorobiphenyl | - | acs.org |

| 4-Bromotoluene | 1,3-Difluorobenzene | Pd(OAc)2 / P(tBu)2Me·HBF4 / K2CO3 | DMA / 120 °C | 2,4-Difluoro-4'-methylbiphenyl | 85 | acs.org |

Rhodium(III)-catalyzed oxidative arylation has also been explored, for example, via C-C bond cleavage of secondary benzyl (B1604629) alcohols with arylsilanes. rsc.org This reaction proceeds in the presence of a rhodium catalyst and an oxidant. rsc.org

Table 3: Rhodium(III)-Catalyzed Oxidative Arylation

| Substrate | Arylsilane | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |

| 1-phenyl-(4-methyl-2-(pyridin-2-yl))benzyl alcohol | PhSi(OMe)3 | [Cp*Rh(CH3CN)3][SbF6]2, AgF | THF, t-BuOH, 90 °C, 16 h | 2-(4-methyl-2',4'-dimethylbiphenyl-2-yl)pyridine | 84 | rsc.org |

Environmental Fate and Biotransformation Research of Fluorinated Biphenyls

Microbial Degradation Studies of Fluorinated Biphenyls

Microorganisms play a significant role in the environmental degradation of fluorinated aromatic compounds. researchgate.netnih.gov Bacteria, in particular, have demonstrated the ability to utilize fluorinated biphenyls as a source of carbon and energy, breaking them down through established catabolic pathways. researchgate.netucd.ie

The biphenyl-degrading bacterium Pseudomonas pseudoalcaligenes KF707 has been a key subject of study, demonstrating the ability to use monofluorinated biphenyls, specifically 2-fluorobiphenyl (B19388) and 4-fluorobiphenyl (B1198766), as sole sources of carbon and energy. oup.comsigmaaldrich.comnih.gov This strain can also degrade more complex compounds like 4,4'-difluorobiphenyl (B165722) and 2,3,4,5,6-pentafluorobiphenyl (B165447). researchgate.netnih.gov During growth on 4-fluorobiphenyl, cultures of KF707 turn bright yellow, which indicates the formation of a meta-cleavage product, 2-hydroxy-6-oxo-6-phenyl-2,4-dienoate. oup.comoup.com

While direct studies on 3-fluorobiphenyl are less common, research on other fluorinated compounds by related bacteria provides insight. For instance, cell-free extracts of Streptomyces griseus have been shown to transform 4-amino-3-hydroxy-phenyl SF5 to its N-acetylated derivative, a reaction catalyzed by an N-acetyltransferase in the presence of acetyl CoA. researchgate.netresearchgate.netucd.ie This highlights the diverse enzymatic capabilities within the Streptomyces genus for modifying fluorinated aromatic structures. ucd.ie

| Bacterial Strain | Fluorinated Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pseudomonas pseudoalcaligenes KF707 | 2-Fluorobiphenyl, 4-Fluorobiphenyl, 4,4'-Difluorobiphenyl, 2,3,4,5,6-Pentafluorobiphenyl | Can use monofluorinated biphenyls as a sole carbon and energy source. Degrades compounds via the upper biphenyl (B1667301) catabolic pathway. | researchgate.netnih.govoup.comsigmaaldrich.comnih.gov |

| Streptomyces griseus | Aryl sulfanylpentafluorides (SF5) | Transforms SF5-substituted anilines via N-acetylation, catalyzed by N-acetyl transferase. | researchgate.netucd.ieresearchgate.netucd.ie |

| Burkholderia xenovorans LB400 | 4,4'-Difluorobiphenyl, 2,3,4,5,6-Pentafluorobiphenyl | Utilizes these compounds as sole carbon and energy sources through the upper biphenyl catabolism pathway. | researchgate.netnih.gov |

The microbial breakdown of fluorinated biphenyls in bacteria like P. pseudoalcaligenes KF707 proceeds through the well-characterized 'upper' biphenyl (Bph) catabolic pathway. researchgate.netnih.govsigmaaldrich.comoup.com This pathway is initiated by a multi-component enzyme, biphenyl dioxygenase (BphA), which hydroxylates the aromatic ring. oup.comoup.comtandfonline.com

The key steps in the Bph pathway for fluorobiphenyls are:

Dioxygenation : Biphenyl dioxygenase (BphA) adds two hydroxyl groups to the biphenyl structure. In the case of 4-fluorobiphenyl, this occurs on the non-fluorinated ring. oup.com For other compounds, like 2,2'-fluorobiphenyl, dioxygenation can occur on the halogenated ring. oup.comoup.com

Dehydrogenation : The resulting dihydrodiol compound is acted upon by a dehydrogenase (BphB) to form a dihydroxybiphenyl. tandfonline.com

Ring Cleavage : A 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC) cleaves the dihydroxylated ring through a meta-cleavage mechanism, leading to the formation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HPDA). oup.comoup.comtandfonline.com

Hydrolysis : A hydrolase (BphD) then cleaves the HPDA, yielding a benzoate (B1203000) molecule and a pentanoate derivative, which can enter central metabolism. tandfonline.com

In addition to the Bph pathway, enzymes involved in benzoate catabolism play a role in further transforming the resulting fluorobenzoate intermediates. oup.comsigmaaldrich.comoup.com Studies with P. pseudoalcaligenes KF707 show that both catechol-2,3-dioxygenase (meta-cleavage) and catechol-1,2-dioxygenase (ortho-cleavage) activities can be detected, depending on the growth substrate. oup.comoup.com The ortho-cleavage pathway is responsible for converting fluorocatechol into fluoromuconic acid. oup.comoup.com

Complete degradation, or mineralization, of an organofluorine compound requires the cleavage of the highly stable carbon-fluorine (C-F) bond. ucd.ie In the degradation of fluorobiphenyls by P. pseudoalcaligenes KF707, mineralization does occur, as evidenced by the release of free fluoride (B91410) ions into the culture medium. oup.comoup.com

After a five-day incubation period, the extent of mineralization was measured:

Cultures grown on 2-fluorobiphenyl showed approximately 35% mineralization of the starting compound. oup.comoup.com

Cultures grown on 4-fluorobiphenyl resulted in about 25% mineralization. oup.comoup.com

This partial mineralization suggests that the bacterium primarily uses the non-fluorinated ring of the monofluorinated biphenyl for carbon and energy. oup.comoup.com The organism's inability to use 2- or 4-fluorobenzoate (B1226621) as a growth substrate further supports that the complete catabolism of the fluorinated ring is limited. oup.comsigmaaldrich.comoup.com The release of fluoride from 2-fluorobenzoate (B1215865) degradation is thought to occur via spontaneous elimination after dioxygenase attack, while the remaining portion is converted to the dead-end metabolite 2-fluoromuconic acid. oup.comucd.ie

Enzymatic Pathways in Microbial Catabolism (e.g., Bph pathway, dioxygenases)

Fungal Biotransformation Mechanisms

Fungi, including mycorrhizal species, also contribute to the biotransformation of fluorinated biphenyls. ucd.ie Unlike the bacterial pathways that can lead to complete mineralization, fungal metabolism often involves hydroxylation and conjugation reactions, analogous to phase I and phase II metabolism in mammals. ucd.ieresearchgate.net

The ectomycorrhizal fungus Tylospora fibrilosa has been shown to degrade 4-fluorobiphenyl. sci-hub.seepdf.pubresearchgate.netosti.govasm.org Studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and ¹⁴C radiolabeling confirmed that T. fibrilosa transforms 4-fluorobiphenyl into several more polar metabolites. asm.org Other mycorrhizal species, including Tomentella terrestris and Suillus variegatus, also demonstrate the ability to degrade 4-fluorobiphenyl. asm.org

The fungus Cunninghamella elegans is a well-established model for studying the metabolism of foreign compounds (xenobiotics) due to its enzymatic similarity to mammals, including the presence of cytochrome P450 enzymes. ucd.ieresearchgate.netnih.gov C. elegans effectively transforms a range of fluorobiphenyls. nih.gov It can completely degrade 2-fluorobiphenyl and 4,4'-difluorobiphenyl within five days, while the highly substituted 2,3,4,5,6-pentafluorobiphenyl is degraded to a much lesser extent. ucd.ie The primary transformation is hydroxylation, but C. elegans also produces conjugated metabolites. ucd.ieresearchgate.netnih.govucd.ie

| Fungal Strain | Fluorinated Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Tylospora fibrilosa | 4-Fluorobiphenyl | Degrades the compound via a monooxygenation pathway, producing hydroxylated metabolites. | sci-hub.seepdf.pubresearchgate.netosti.govasm.org |

| Cunninghamella elegans | 2-Fluorobiphenyl, 4-Fluorobiphenyl, 4,4'-Difluorobiphenyl | Transforms substrates into mono- and dihydroxylated products. Also forms phase II sulphate and β-glucuronide conjugates. | ucd.ieresearchgate.netnih.govucd.ie |

| Tomentella terrestris | 4-Fluorobiphenyl | Biotransformed over 65% of the substrate into products identical to those from T. fibrilosa. | asm.org |

| Suillus variegatus | 4-Fluorobiphenyl | Biotransformed over 50% of the substrate into products identical to those from T. fibrilosa. | asm.org |

The catabolites identified from microbial degradation reveal the specific metabolic routes taken.

In bacterial degradation by P. pseudoalcaligenes KF707, the following fluorinated catabolites have been identified:

From 4-fluorobiphenyl : The major metabolites are 4-fluorobenzoate and 4-fluoro-1,2-dihydro-1,2-dihydroxybenzoate. oup.comsigmaaldrich.comnih.govoup.com

From 2-fluorobiphenyl : The observed products are 2-fluorobenzoate and 2-fluoromuconic acid. oup.comsigmaaldrich.comnih.govoup.comresearchgate.net 2-fluoromuconic acid is considered a dead-end metabolite as it is not further degraded. ucd.ieresearchgate.net

Fungal biotransformation yields a different set of products, primarily focused on hydroxylation and conjugation:

Tylospora fibrilosa degrading 4-fluorobiphenyl produces 4-fluoro-4'-hydroxybiphenyl (B183214) and 4-fluoro-3'-hydroxybiphenyl as two of its major products, indicating that monooxygenation is a key transformation step. oup.comoup.comresearchgate.netosti.govasm.org

Cunninghamella elegans transforms 4-fluorobiphenyl principally to 4-fluoro-4'-hydroxybiphenyl, with other mono- and dihydroxylated compounds also detected. ucd.ieresearchgate.netnih.govresearchgate.net Crucially, it also forms water-soluble phase II metabolites, which have been identified as sulphate and β-glucuronide conjugates of the hydroxylated products. ucd.ieresearchgate.netnih.govucd.ie Phase II metabolites were also detected from the degradation of 4,4'-difluorobiphenyl. nih.gov

Degradation by Mycorrhizal Fungi (e.g., Tylospora fibrilosa, Cunninghamella elegans)

Environmental Persistence and Degradation in Soil Environments